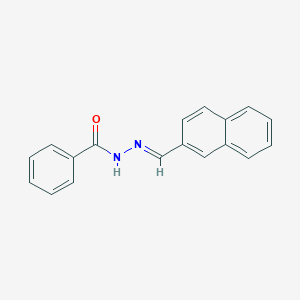

N'-(2-naphthylmethylene)benzohydrazide

Description

N'-(2-Naphthylmethylene)benzohydrazide (CAS: 303760-60-3) is a hydrazone derivative synthesized via condensation of benzohydrazide with 2-naphthaldehyde. Its structure features a benzohydrazide core conjugated to a 2-naphthylmethylene group, enabling π-π stacking and hydrogen bonding interactions.

Propriétés

Formule moléculaire |

C18H14N2O |

|---|---|

Poids moléculaire |

274.3g/mol |

Nom IUPAC |

N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C18H14N2O/c21-18(16-7-2-1-3-8-16)20-19-13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H,(H,20,21)/b19-13+ |

Clé InChI |

PELFDAIRBMAVCL-CPNJWEJPSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzohydrazide Derivatives

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in H18–H22) enhance solubility and stability, while bulky groups (e.g., naphthyl) may reduce reaction yields due to steric hindrance .

- Synthetic Flexibility : The condensation step allows modular substitution, enabling tailored biological or electronic properties .

Physicochemical Properties

Theoretical studies () suggest that substituents like dimethylamino groups lower the HOMO-LUMO gap (ΔE = 4.2 eV vs.

Anticancer Activity

Table 2: Cytotoxic Activity of Benzohydrazide Derivatives

| Compound | Cell Line (IC₅₀, µM) | Reference |

|---|---|---|

| 5a () | A549 (0.0316) | |

| 5c () | A549 (0.06) | |

| Cisplatin (Control) | A549 (0.045–0.052) | |

| CHBH () | Multiple cancer lines (LSD1 inhibition) |

Key Findings :

- Halogenated derivatives (e.g., 5a: 4-chloro, 2,4-dichloro) exhibit superior cytotoxicity, with IC₅₀ values surpassing cisplatin .

- The 2-naphthyl group in the target compound may enhance DNA intercalation or kinase inhibition, though specific data are lacking .

Antimicrobial and Antioxidant Activity

- Antimicrobial : Derivatives with thiophene (S3) or 4-chloro (S4) substituents show moderate activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .

- Antioxidant : Methoxy-substituted derivatives (e.g., H18–H22) demonstrate strong DPPH radical scavenging (IC₅₀ = 18–22 µM), attributed to electron-donating groups stabilizing free radicals .

Electronic and Reactivity Profiles

Theoretical calculations () highlight that:

- N'-(4-Dimethylaminobenzylidene)benzohydrazide: Lower ΔE (4.2 eV), higher hardness (η = 2.1 eV), and elevated dipole moment (μ = 5.6 Debye) compared to unsubstituted analogs, favoring nucleophilic attack and antibacterial activity .

- 2-Naphthyl Substituent : Expected to increase π-π interactions and binding affinity in enzyme pockets, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.